molecular formula C8H4F3IO3 B1607646 4-iodo-3-(trifluoromethoxy)benzoic Acid CAS No. 886762-67-0

4-iodo-3-(trifluoromethoxy)benzoic Acid

Cat. No.: B1607646
CAS No.: 886762-67-0
M. Wt: 332.01 g/mol
InChI Key: YZYRBLQNCPKVHL-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4F3IO3 and a molecular weight of 332.02 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F3IO3/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,(H,13,14) . This indicates that the molecule consists of an iodine atom and a trifluoromethoxy group attached to a benzoic acid core .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 332.02 . The compound’s storage temperature is ambient , and it has a melting point of 140-144°C .

Scientific Research Applications

Recyclable Hypervalent Iodine Reagents for Organic Synthesis Hypervalent iodine compounds, including derivatives similar to 4-iodo-3-(trifluoromethoxy)benzoic acid, are utilized as recyclable reagents for various organic synthesis reactions. They offer environmentally friendly alternatives for vicinal halomethoxylation of unsaturated compounds, showcasing their utility in creating complex organic structures through efficient and sustainable methods. The reactivity of these compounds is comparable to traditional reagents, with the added benefit of being easily separable from reaction mixtures for reuse, reducing waste and costs associated with chemical processes (Yusubov et al., 2004).

Development of Novel Fluorescence Probes Compounds related to this compound have been instrumental in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes are specifically designed to selectively detect highly reactive oxygen species such as hydroxyl radicals, which are important in studying oxidative stress in biological systems. Their development highlights the compound's role in advancing biochemical research, particularly in understanding cellular processes and diseases associated with oxidative damage (Setsukinai et al., 2003).

Trifluoromethylation of Aromatic Compounds Research has demonstrated the effectiveness of hypervalent iodine reagents, similar to this compound, in the trifluoromethylation of arenes and heteroarenes. This process is critical for introducing trifluoromethyl groups into various aromatic compounds, enhancing their physical, chemical, and biological properties. The use of such reagents in organic synthesis illustrates their importance in medicinal chemistry and material science for developing new compounds with enhanced efficacy and stability (Mejía & Togni, 2012).

Structural and Spectroscopic Analysis Studies focusing on the structural and spectroscopic analysis of compounds containing iodine and trifluoromethoxy groups, akin to this compound, shed light on the peculiarities of the carboxyl functional group when adjacent to iodine. Such analyses contribute to a deeper understanding of intramolecular interactions and the electronic effects of the trifluoromethoxy group, informing the design of more efficient reagents and probes for scientific research (Kolev et al., 2021).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas, or vapors; avoiding contact with skin and eyes; and ensuring adequate ventilation .

Properties

IUPAC Name

4-iodo-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRBLQNCPKVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382461
Record name 4-iodo-3-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-67-0
Record name 4-Iodo-3-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-3-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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